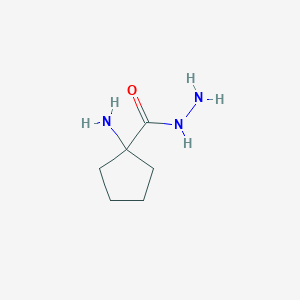
1-Aminocyclopentanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclopentanecarbohydrazide is a chemical compound with the molecular formula C6H12N2O It is a derivative of cyclopentane, featuring an amino group and a carbohydrazide group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then treated with an amino group donor, such as ammonium acetate, under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminocyclopentanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as cyclopentanone derivatives.
Reduction: Reduced derivatives like cyclopentylamines.
Substitution: Substituted derivatives with various functional groups attached to the cyclopentane ring.
Aplicaciones Científicas De Investigación
1-Aminocyclopentanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-aminocyclopentanecarbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or receptor and the context of its application .
Comparación Con Compuestos Similares
1-Aminocyclopentanecarbohydrazide can be compared with other similar compounds, such as:
1-Aminocyclopentanecarboxylic acid: Similar in structure but lacks the carbohydrazide group, leading to different chemical reactivity and applications.
1-Aminocyclopropanecarboxylic acid: Features a smaller cyclopropane ring, resulting in different steric and electronic properties.
Cyclopentanecarboxylic acid derivatives: Various derivatives with different functional groups attached to the cyclopentane ring, each exhibiting unique chemical and biological properties
Propiedades
Número CAS |
4854-67-5 |
|---|---|
Fórmula molecular |
C6H13N3O |
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
1-aminocyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H13N3O/c7-6(5(10)9-8)3-1-2-4-6/h1-4,7-8H2,(H,9,10) |
Clave InChI |
DTJPIHAAAFWLKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
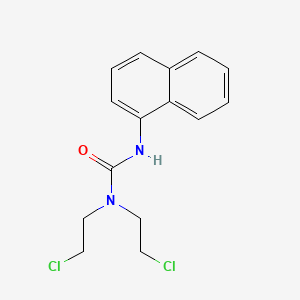

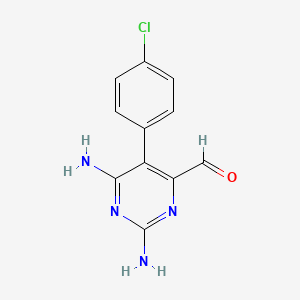
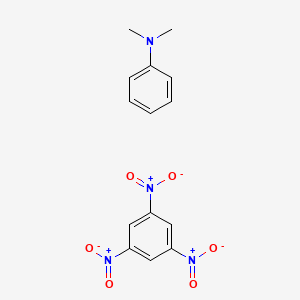
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
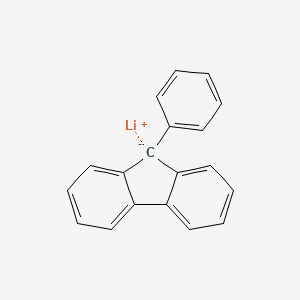

![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
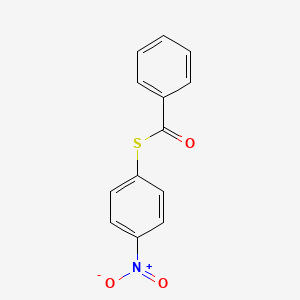
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
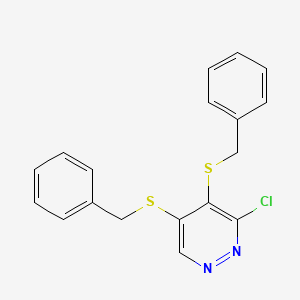
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

